molecular formula C7H15NO2 B1618371 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine CAS No. 66442-97-5

3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine

Cat. No.: B1618371
CAS No.: 66442-97-5
M. Wt: 145.2 g/mol
InChI Key: INXCMWOVRDQPDI-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine is an organic compound with the molecular formula C7H15NO2 It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a propanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted amines or esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine is unique due to the presence of both the dioxolane ring and the propanamine group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(3-2-4-8)9-5-6-10-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXCMWOVRDQPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339912
Record name 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66442-97-5
Record name 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar, a mixture of 2-methyl-2-(3-nitro-propyl)-[1,3]dioxolane (1.80 g, 10.27 mmol) and Pd/C 10% (176 mg) in dry MeOH (35 mL) was stirred at rt under atmospheric H2 for 11 h. The reaction mixture was then filtered and concentrated under reduced pressure to give the title compound as a colorless oil. LC-MS-conditions 02: tR=0.25 min; [M+H]+=146.41.
Quantity
1.8 g
Type
reactant
Reaction Step One
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35 mL
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solvent
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Quantity
176 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Seventy-one grams of 5-phthalimido-2-pentanone ethylene ketal (0.26 moles) were suspended into 250 ml of 95% ethanol. Then 13.0 g of NH2 ·NH2 ·H2O (0.26 moles) was added and the reaction mixture was brought to reflux. The stirred mixture was refluxed for 2 hours. Ether (400 ml) was added to the cooled suspension, which was then treated with 40 g of potassium hydroxide in 150 ml of water. The two layers were separated and the aqueous The ether was combined and dried over sodium sulfate. The solvent was then removed under pressure and the remaining liquid that contained crude product was weighed.
Quantity
0.26 mol
Type
reactant
Reaction Step One
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250 mL
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reactant
Reaction Step Two
[Compound]
Name
NH2 ·NH2 ·H2O
Quantity
13 g
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reactant
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400 mL
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reactant
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40 g
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reactant
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150 mL
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Synthesis routes and methods IV

Procedure details

5-Nitro-2,2-ethylenedioxypentane (103 g) is dissolved in methanol (2.0 l) and initially introduced into a hydrogenation flask. After the thorough flushing of the apparatus with N2, 10% Pd/C (10 g) is added. Hydrogenation is then carried out at RT under normal conditions in a stream of H2 for a total of 11 h with vigorous stirring. After the reaction is complete (TLC dichloromethane/methanol=9:1, staining reagent 1.0% strength ethanolic ninhydrin solution), the flask is flushed with N2 and the mixture is filtered off with suction through kieselguhr. The colorless filtrate is concentrated to dryness at T≦40° C. and p≧30 mbar, the title compound (85 g, quant.) first being obtained as a colorless oil, which solidifies to give a wax. TLC (dichloromethane/methanol=9:1), Rf=0.0 -0.22.
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
Reactant of Route 2
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
Reactant of Route 3
Reactant of Route 3
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
Reactant of Route 4
Reactant of Route 4
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
Reactant of Route 5
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
Reactant of Route 6
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine

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